5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the cyclization of suitable precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the corresponding pyrazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly for its anti-cancer and anti-viral activities.
Industry: The compound is used in the production of agrochemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-amino-3-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-amino-3-(4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
5-amino-3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-10(13)8(11(16)17)9(14-15)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSARSMWKGZXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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